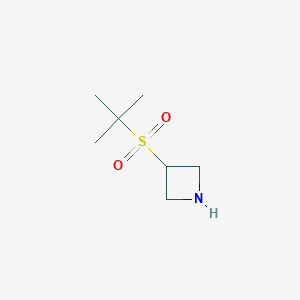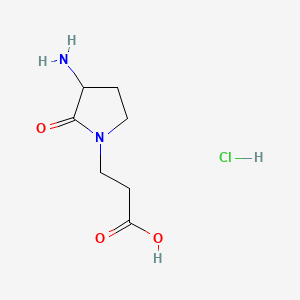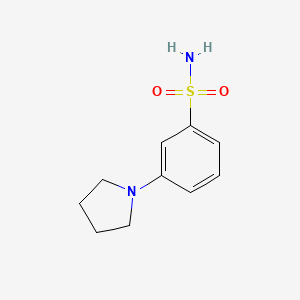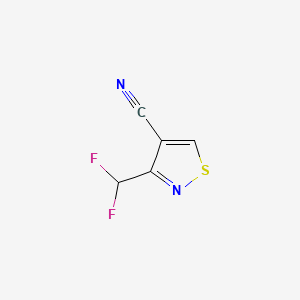
3-(Difluoromethyl)-1,2-thiazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Difluoromethyl)-1,2-thiazole-4-carbonitrile is a heterocyclic compound that contains both fluorine and sulfur atoms within its structure. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the difluoromethyl group imparts unique reactivity and stability, making it a valuable building block in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-1,2-thiazole-4-carbonitrile typically involves the introduction of the difluoromethyl group into a thiazole ring. One common method involves the reaction of a thiazole precursor with difluoromethylating agents under controlled conditions. For example, difluoromethylation can be achieved using difluoromethyl halides in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems, such as metal-based catalysts, can enhance the efficiency of the difluoromethylation reaction. Additionally, optimizing reaction parameters, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis for industrial applications .
化学反应分析
Types of Reactions
3-(Difluoromethyl)-1,2-thiazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react with the difluoromethyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiazole derivatives.
科学研究应用
3-(Difluoromethyl)-1,2-thiazole-4-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of agrochemicals and materials with unique properties
作用机制
The mechanism of action of 3-(Difluoromethyl)-1,2-thiazole-4-carbonitrile involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The thiazole ring can interact with various biological pathways, contributing to the compound’s overall bioactivity .
相似化合物的比较
Similar Compounds
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 1-(Difluoromethyl)-2-nitrobenzene
- N-Difluoromethyl amides
Uniqueness
3-(Difluoromethyl)-1,2-thiazole-4-carbonitrile is unique due to the presence of both a difluoromethyl group and a thiazole ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to other difluoromethylated compounds. The thiazole ring also provides additional sites for functionalization, making it a versatile building block in synthetic chemistry .
属性
分子式 |
C5H2F2N2S |
|---|---|
分子量 |
160.15 g/mol |
IUPAC 名称 |
3-(difluoromethyl)-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C5H2F2N2S/c6-5(7)4-3(1-8)2-10-9-4/h2,5H |
InChI 键 |
GEHLJSDSWOAABA-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=NS1)C(F)F)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Amino-3-oxabicyclo[3.3.1]nonan-9-olhydrochloride](/img/structure/B13470650.png)
![(2S)-1-[(tert-butoxy)carbonyl]-2-ethynylpyrrolidine-2-carboxylic acid](/img/structure/B13470656.png)

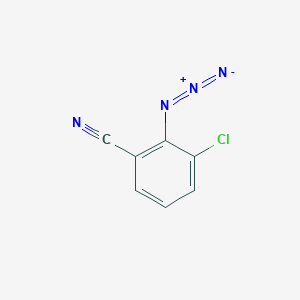
![Methyl 3-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylate, trifluoroacetic acid](/img/structure/B13470666.png)

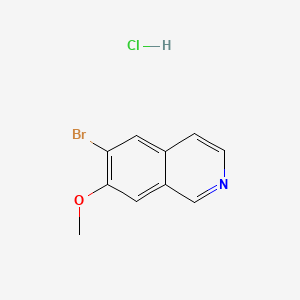
![Ethyl 5-aminothieno[2,3-c]pyridazine-6-carboxylate](/img/structure/B13470692.png)
![rac-(5aR,8aS)-5a-methyl-decahydrocyclopenta[e][1,4]diazepin-2-one hydrochloride](/img/structure/B13470694.png)
![1-Oxa-5-azaspiro[2.4]heptane](/img/structure/B13470697.png)
![2-(4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid](/img/structure/B13470698.png)
